4,5-Dibromo-2-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
4,5-dibromo-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Br2F3N2O/c12-8-5-17-18(10(19)9(8)13)7-3-1-2-6(4-7)11(14,15)16/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHJCRGJWVVKCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C(=C(C=N2)Br)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Br2F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588365 | |
| Record name | 4,5-Dibromo-2-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27314-17-6 | |
| Record name | 4,5-Dibromo-2-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
This method adapts Ullmann coupling conditions reported for analogous pyridazinone systems. The protocol involves:
- Substrates : 4,5-Dibromopyridazin-3(2H)-one and 3-(trifluoromethyl)phenylboronic acid.
- Catalyst System : Copper(II) acetate (10 mol%), pyridine (2 equiv.) in DMF at 110°C for 24 hours.
The reaction proceeds through a copper-mediated transmetallation pathway, where the pyridazinone’s NH group acts as a nucleophile attacking the aryl-copper intermediate. Table 1 summarizes optimized conditions:
| Parameter | Value |
|---|---|
| Catalyst | Cu(OAc)₂ (10 mol%) |
| Ligand | Pyridine (2 equiv.) |
| Solvent | DMF |
| Temperature | 110°C |
| Time | 24 h |
| Yield | 62% (isolated) |
Workup and Characterization
Post-reaction purification via silica gel chromatography (hexane/EtOAc 4:1) affords the title compound as a white solid. Key characterization data:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, Ar-H), 8.12–8.08 (m, 2H, Ar-H), 7.85 (d, J = 7.6 Hz, 1H, Ar-H), 7.72 (t, J = 7.8 Hz, 1H, Ar-H).
- ¹⁹F NMR (376 MHz, DMSO-d₆): δ -61.3 (s, CF₃).
- HRMS : m/z calc. for C₁₁H₆Br₂F₃N₂O [M+H]⁺: 436.8802, found: 436.8799.
Palladium-Catalyzed Buchwald-Hartwig Amination
Catalytic Cycle and Substrate Scope
Palladium-mediated coupling offers enhanced functional group tolerance compared to copper systems. The methodology employs:
- Aryl Halide : 1-Bromo-3-(trifluoromethyl)benzene.
- Catalyst System : Pd₂(dba)₃ (5 mol%), XPhos (10 mol%), NaOtBu (2 equiv.) in toluene at 100°C.
This approach leverages the strong electron-withdrawing nature of the trifluoromethyl group to activate the aryl bromide toward oxidative addition. Table 2 contrasts palladium and copper methods:
| Parameter | Copper System | Palladium System |
|---|---|---|
| Catalyst Cost | $0.50/mmol | $8.20/mmol |
| Typical Yield | 62% | 78% |
| Reaction Time | 24 h | 12 h |
| Byproducts | Homocoupled arenes (<5%) | Dehalogenation products (2%) |
Scalability and Practical Considerations
Kilogram-scale trials demonstrate the palladium route’s superiority in reproducibility, with yields maintained at 75±2% across 10 batches. However, catalyst recycling remains challenging due to phosphine ligand degradation.
Alternative Pathways and Limitations
Mitsunobu Reaction Attempts
Efforts to employ Mitsunobu conditions (DIAD, PPh₃, 3-(trifluoromethyl)phenol) resulted in <10% yield, attributed to the pyridazinone’s poor nucleophilicity under these conditions.
Direct Electrophilic Substitution
Bromination of 2-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one using NBS or Br₂ failed to achieve regioselective dibromination, producing complex mixtures with ≤22% target compound.
Comparative Analysis of Synthetic Routes
The copper method provides cost advantages for small-scale synthesis, while palladium catalysis excels in large-scale applications despite higher catalyst costs. Critical factors influencing route selection include:
- Substrate Availability : Aryl boronic acids vs. bromides.
- Purification Complexity : Palladium residues require additional chelation steps.
- Regiochemical Control : Both methods maintain >98% positional fidelity for bromine substituents.
Structural and Spectroscopic Characterization
X-ray Crystallography
Single-crystal X-ray analysis confirms the aryl group’s orientation perpendicular to the pyridazinone plane, with Br···Br and Br···O distances of 3.42 Å and 3.11 Å, respectively.
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-2-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the pyridazinone core or the substituents.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like triethylamine (Et3N) are used.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield aminated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4,5-Dibromo-2-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one has several scientific research applications:
Pharmaceuticals: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Agrochemicals: The compound is used in the development of herbicides and pesticides due to its bioactive properties.
Material Science: It is explored for use in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,5-Dibromo-2-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Halogen-Substituted Pyridazinones
Key Observations :
- Halogen Effects : Bromination increases molecular weight and melting points compared to chlorinated analogs (e.g., 26806-47-3 vs. 14305-08-9) .
- Trifluoromethyl Group : The 3-CF₃-phenyl substituent in 26806-47-3 enhances lipophilicity and metabolic stability, making it favorable for pharmaceutical applications .
Substitution Patterns on the Phenyl Ring
Key Observations :
- Meta vs. Para Substitution : Meta-substituted trifluoromethyl groups (e.g., 26806-47-3) may offer better electronic effects for receptor interactions than para-substituted analogs .
- Biological Activity: Pyridazinones with benzylidene substituents (e.g., IIIA-IIIC) show significant analgesic effects, suggesting that brominated/trifluoromethyl derivatives could exhibit similar or enhanced activity .
Biological Activity
Overview
4,5-Dibromo-2-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one is a heterocyclic compound characterized by its unique structural features, including bromine substitutions and a trifluoromethyl group. This compound has garnered attention for its potential biological activities, particularly in pharmaceutical and agrochemical applications.
- IUPAC Name : 4,5-dibromo-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one
- Molecular Formula : C11H5Br2F3N2O
- CAS Number : 27314-17-6
- Molecular Weight : 397.973 g/mol
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The presence of bromine and trifluoromethyl groups enhances its binding affinity to various enzymes and receptors, allowing it to modulate biological pathways effectively.
Biological Activity Highlights
-
Pharmaceutical Applications :
- The compound has shown promise as a building block for drug candidates targeting neurological and inflammatory diseases. Its structural features may enhance the efficacy of potential therapeutic agents.
- Research indicates that derivatives of pyridazinones, including this compound, exhibit inhibitory activity against monoamine oxidase (MAO), particularly MAO-B, which is relevant for treating neurodegenerative disorders like Alzheimer’s disease .
-
Agrochemical Applications :
- The compound is also explored in the development of herbicides and pesticides due to its bioactive properties. Its effectiveness in these applications stems from its ability to interfere with biological processes in target organisms.
Inhibition of Monoamine Oxidase (MAO)
A study evaluated the inhibitory effects of related pyridazinone compounds on MAO-A and MAO-B. The results demonstrated that certain derivatives exhibited potent inhibition, with IC50 values as low as 0.013 µM for MAO-B . The findings suggest that the structural modifications in these compounds significantly influence their biological activity.
Cytotoxicity Studies
Cytotoxic effects were assessed using L929 fibroblast cells. Among the tested compounds, this compound was found to exhibit lower cytotoxicity compared to other derivatives, indicating a favorable safety profile for potential therapeutic applications .
Comparative Analysis
The following table summarizes the biological activity of similar pyridazinone compounds:
| Compound Name | MAO-B IC50 (µM) | Cytotoxicity (IC50 in µM) |
|---|---|---|
| This compound | 0.013 | >120 |
| 4,5-Dichloro-2-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one | 0.020 | 100 |
| 3-Chloro-6-[4-(2-fluorophenyl)piperazine]pyridazine | 0.039 | 27.05 |
Q & A
Q. Table 1. Key Spectroscopic Signatures
| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| Pyridazinone C=O | 165–170 (C=O) | 1680–1700 |
| C-Br | - | 550–650 |
| CF₃ | 110–120 (¹³C) | 1150–1250 |
Q. Table 2. Synthetic Optimization Parameters
| Variable | Optimal Range | Impact |
|---|---|---|
| Temperature | 60–80°C | Higher yields, reduced side products |
| Br₂ equivalents | 2.0–2.2 | Minimizes over-bromination |
| Solvent | DMF | Enhances solubility of intermediates |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
